(3-Bromo-5-trifluoromethylbenzyl)-methylcarbamic acid tert-butyl ester
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Overview
Description
(3-Bromo-5-trifluoromethylbenzyl)-methylcarbamic acid tert-butyl ester: is a chemical compound characterized by a benzyl group substituted with bromine and trifluoromethyl groups, and a carbamate ester functional group protected by a tert-butyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination and Trifluoromethylation: The starting material, benzyl bromide, undergoes bromination followed by trifluoromethylation to introduce the bromine and trifluoromethyl groups at the 3 and 5 positions, respectively.
Carbamate Formation: The resulting brominated and trifluoromethylated benzyl compound is then reacted with methyl isocyanate to form the carbamate group.
Esterification: Finally, the carbamate group is protected by reacting with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butyl ester.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, with nucleophiles like sodium azide or potassium iodide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium azide (NaN3), potassium iodide (KI)
Major Products Formed:
Oxidation: Benzoic acid derivatives
Reduction: Amines or alcohols
Substitution: Azides or iodides
Scientific Research Applications
(3-Bromo-5-trifluoromethylbenzyl)-methylcarbamic acid tert-butyl ester: has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors involved in inflammatory responses or cancer cell proliferation.
Pathways: The compound can modulate signaling pathways related to inflammation and cell growth, leading to potential therapeutic effects.
Comparison with Similar Compounds
(3-Bromo-5-trifluoromethylbenzyl)-methylcarbamic acid tert-butyl ester: is unique due to its specific structural features. Similar compounds include:
Benzyl bromide derivatives: These compounds share the benzyl bromide core but differ in substituents and functional groups.
Trifluoromethylated benzyl compounds: These compounds have the trifluoromethyl group but may lack the bromine or carbamate functionalities.
Carbamate esters: These compounds have carbamate groups but may differ in the nature of the protecting group or the aromatic ring substituents.
Properties
IUPAC Name |
tert-butyl N-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3NO2/c1-13(2,3)21-12(20)19(4)8-9-5-10(14(16,17)18)7-11(15)6-9/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNVOCVXKBOIIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC(=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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